molecular formula C9H9BrN2O3 B12539035 N-(2-(Bromomethyl)-5-nitrophenyl)acetamide CAS No. 651733-07-2

N-(2-(Bromomethyl)-5-nitrophenyl)acetamide

Cat. No.: B12539035
CAS No.: 651733-07-2
M. Wt: 273.08 g/mol
InChI Key: YDWDVJVLNIFXJZ-UHFFFAOYSA-N
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Description

Overview of Halomethyl Aromatic Compounds and Their Strategic Importance in Organic Synthesis

Halomethyl aromatic compounds, particularly bromomethyl and chloromethyl derivatives, are highly valued intermediates in organic synthesis. google.comresearchgate.net Their strategic importance stems from the reactivity of the halomethyl group, which serves as a versatile electrophilic handle. This functional group readily participates in nucleophilic substitution reactions, allowing for the facile introduction of a wide array of other functionalities, such as hydroxyls (-CH₂OH), cyanides (-CH₂CN), and aldehydes (-CHO). google.com

The introduction of a halomethyl group onto an aromatic ring, a process known as halomethylation, is a key transformation. google.com Reactions like the Blanc chloromethylation and the Wohl-Ziegler bromination are classic methods to achieve this functionalization. researchgate.net The ability to convert a stable aromatic C-H bond into a reactive C-X (halogen) bond makes these compounds powerful synthons for constructing more complex molecular architectures. researchgate.net They are foundational for preparing various functionalized target molecules and are used in the synthesis of everything from anion exchange membranes to complex organic frameworks. researchgate.net

The Role of Nitro-Substituted Phenylacetamides as Versatile Chemical Scaffolds

Nitro-substituted phenylacetamides represent another class of versatile chemical scaffolds in organic chemistry. smolecule.comjcbsc.org The presence of the nitro group (NO₂) profoundly influences the electronic properties of the aromatic ring. As a potent electron-withdrawing group, it deactivates the ring toward electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr). libretexts.orgquora.com This dual reactivity is a cornerstone of arene chemistry, allowing for selective functionalization under different reaction conditions. nih.gov

The acetamide (B32628) moiety [-NHC(O)CH₃] further modulates the ring's reactivity and provides a site for further chemical modification. Phenylacetamide derivatives are integral to the synthesis of dyes, pharmaceuticals, and materials with specific electronic properties. jcbsc.orgmdpi.com For instance, N-(4-nitrophenyl) acetamide is a crucial intermediate in the synthesis of other compounds, highlighting the synthetic utility of this structural motif. jcbsc.orgresearchgate.net The combination of the nitro and acetamide groups on a phenyl ring thus creates a scaffold with tunable reactivity, making these compounds valuable starting materials or intermediates. mdpi.com

Structural Analysis of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide and its Implicit Reactivity Profiles

This compound possesses a unique substitution pattern on its central phenyl ring, which dictates its chemical behavior. The molecule features a bromomethyl group, an acetamide group, and a nitro group.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉BrN₂O₃
IUPAC Name This compound
Functional Groups Bromomethyl (-CH₂Br), Nitro (-NO₂), Acetamide (-NHCOCH₃), Phenyl Ring
Implicit Reactivity Electrophilic center at the benzylic carbon; Activated ring for nucleophilic aromatic substitution; Deactivated ring for electrophilic aromatic substitution

The reactivity of this compound is governed by the interplay of its three functional groups:

Bromomethyl Group : This is the most reactive site for nucleophilic attack. The benzylic carbon is highly electrophilic, making it susceptible to substitution by a wide range of nucleophiles. This allows for the elongation of the carbon chain or the introduction of heteroatoms.

Nitro Group : This powerful electron-withdrawing group exerts a strong mesomeric (-M) and inductive (-I) effect. quora.com It deactivates the benzene (B151609) ring towards electrophilic attack. However, its presence ortho or para to a leaving group (like the bromo substituent in the related compound N-(2-bromo-5-nitrophenyl)acetamide) strongly activates the ring for nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov In the target molecule, while the primary leaving group is on the methyl substituent, the nitro group's influence on the ring's electron density is significant.

Acetamide Group : This group is generally considered an activating, ortho-, para-director in electrophilic aromatic substitution. However, in this molecule, the overwhelming deactivating effect of the nitro group dominates the ring's reactivity towards electrophiles. The acetamide group's N-H bond can also be deprotonated under basic conditions, offering another potential reaction site.

The combined effect of these groups suggests a molecule with several distinct reactive pathways, primarily centered on the high electrophilicity of the bromomethyl carbon.

Current Research Landscape and Identified Gaps Concerning this compound

A review of the current scientific literature reveals a significant gap in research specifically dedicated to this compound. While its constituent functional motifs and related compounds are well-studied, this particular molecule has not been the subject of focused investigation. For example, the related compound N-(2-bromo-5-nitrophenyl)acetamide has been used as a reactant in the synthesis of more complex molecules, demonstrating the utility of the 2-halo-5-nitrophenylacetamide scaffold. Similarly, other substituted nitrophenylacetamides have been synthesized and studied for various applications. smolecule.comresearchgate.netnist.gov

The absence of dedicated studies means that key experimental data, such as detailed spectroscopic characterization, optimized synthetic routes, and a systematic exploration of its reactivity, are not available. The potential of this compound as a versatile building block in organic synthesis remains largely theoretical and extrapolated from the known chemistry of halomethyl arenes and nitro-aromatics.

Objectives and Scope of Comprehensive Research on this compound

Given the identified research gap, a comprehensive investigation of this compound is warranted. The primary objectives of such research should be:

Development of an Efficient and Scalable Synthesis: Establishing a reliable protocol for the synthesis of this compound from readily available starting materials. This would likely involve the acetylation and subsequent bromination of a suitable aminonitrotoluene precursor.

Thorough Spectroscopic and Structural Characterization: Unambiguously confirming the structure of the compound using modern analytical techniques, including NMR (¹H, ¹³C), mass spectrometry, and potentially X-ray crystallography.

Systematic Reactivity Profiling: Investigating the reactivity of the bromomethyl group with a diverse panel of nucleophiles (e.g., O, N, S, and C-based). This would map out its utility as a synthetic intermediate.

Exploration of Further Ring Functionalization: Assessing the potential for nucleophilic aromatic substitution on the ring, potentially by first modifying the existing substituents to introduce a suitable leaving group.

Synthesis of Novel Derivatives: Utilizing the compound as a platform to synthesize new classes of molecules, such as heterocyclic compounds or potential pharmacophores, by leveraging its multiple reaction sites.

Such a research program would fill a notable void in the literature and could unlock the potential of this compound as a valuable tool for synthetic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651733-07-2

Molecular Formula

C9H9BrN2O3

Molecular Weight

273.08 g/mol

IUPAC Name

N-[2-(bromomethyl)-5-nitrophenyl]acetamide

InChI

InChI=1S/C9H9BrN2O3/c1-6(13)11-9-4-8(12(14)15)3-2-7(9)5-10/h2-4H,5H2,1H3,(H,11,13)

InChI Key

YDWDVJVLNIFXJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])CBr

Origin of Product

United States

Synthetic Methodologies and Preparation Routes for N 2 Bromomethyl 5 Nitrophenyl Acetamide

Precursor Synthesis and Functional Group Introduction Strategies

The primary precursor for the target compound is N-(2-methyl-5-nitrophenyl)acetamide. Its synthesis is typically achieved through a two-step sequence starting from 2-methylaniline (o-toluidine): first, an acetamidation reaction to protect the amine, followed by a regioselective nitration of the aromatic ring.

Synthesis of N-(2-methyl-5-nitrophenyl)acetamide and Related Methyl-Substituted Aromatic Precursors

The direct route to the key precursor, N-(2-methyl-5-nitrophenyl)acetamide, also known as 2-Acetylamino-4-nitrotoluene, begins with the commercially available starting material 2-methylaniline. google.com The synthesis is designed to introduce the nitro group and the acetamido group onto the toluene (B28343) scaffold in a specific orientation, which is foundational for the subsequent bromination step.

Regioselective Nitration and Acetamidation Techniques Applied to Aniline (B41778) Derivatives

The synthetic sequence commences with the protection of the amino group of 2-methylaniline as an acetamide (B32628). This is a critical step, as direct nitration of anilines can lead to oxidation of the amino group and the formation of a mixture of products, including a significant amount of the meta-isomer due to the formation of the anilinium ion in the acidic nitrating medium. researchgate.netrsc.org The acetylation is typically performed using acetic anhydride, sometimes in a solvent like glacial acetic acid, to form N-(2-methylphenyl)acetamide. organic-chemistry.org This transformation converts the strongly activating amino group into a moderately activating acetamido group, which still directs electrophiles to the ortho and para positions but offers better control and prevents unwanted side reactions. orgsyn.org

The subsequent step is the regioselective nitration of N-(2-methylphenyl)acetamide. This is a classic electrophilic aromatic substitution, generally carried out with a nitrating mixture of concentrated nitric acid and sulfuric acid. The regiochemical outcome is dictated by the combined directing effects of the existing substituents on the aromatic ring: the acetamido group and the methyl group. The acetamido group is an ortho, para-director, while the methyl group is also an ortho, para-director through its positive inductive effect (+I).

In the case of N-(2-methylphenyl)acetamide, the two groups are ortho to each other. The nitration occurs at positions that are ortho or para to each directing group. A study on the nitration of this specific precursor showed that the regioselectivity is controlled by both the resonance effect of the acetamide group and the inductive effect of the methyl group, leading to a mixture of isomers. masterorganicchemistry.com The formation of N-(2-methyl-5-nitrophenyl)acetamide results from nitration at the position that is para to the methyl group and meta to the acetamido group. masterorganicchemistry.com Research has quantified the distribution of the resulting nitro isomers, highlighting the challenges in achieving high selectivity for a single product. masterorganicchemistry.com

Nitrated ProductPosition of Nitro Group Relative to Acetamido/MethylReported Yield (%)Reference
N-(2-methyl-4-nitrophenyl)acetamidepara to Acetamido45% masterorganicchemistry.com
N-(2-methyl-5-nitrophenyl)acetamidemeta to Acetamido / para to Methyl33% masterorganicchemistry.com
N-(2-methyl-3-nitrophenyl)acetamideortho to Acetamido / meta to MethylNot specified as major masterorganicchemistry.com
N-(2-methyl-6-nitrophenyl)acetamideortho to MethylNot observed in significant amounts masterorganicchemistry.com

Alternative nitrating agents have been explored to achieve different regioselectivities in aniline derivatives. masterorganicchemistry.comchadsprep.comyoutube.com For instance, reagents like iron(III) nitrate (B79036) nonahydrate have been developed for efficient ortho-nitration of anilines. rsc.orgchadsprep.com Another mild approach involves using tert-butyl nitrite (B80452) for the regioselective ring nitration of N-alkyl anilines. masterorganicchemistry.com

Bromomethylation Reactions for the Formation of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide

The final and most defining step in the synthesis is the conversion of the methyl group of the precursor into a bromomethyl group. This transformation is typically achieved via a free-radical chain reaction at the benzylic position.

Radical Halogenation via N-Bromosuccinimide (NBS) and Related Reagents

The most common and effective method for benzylic bromination is the Wohl-Ziegler reaction. masterorganicchemistry.comchadsprep.com This reaction employs N-Bromosuccinimide (NBS) as the bromine source, used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or with photochemical initiation by UV light. youtube.comresearchgate.net The primary advantage of using NBS over molecular bromine (Br₂) is that it maintains a very low, steady-state concentration of bromine radicals and HBr in the reaction mixture. youtube.comrsc.org This condition selectively promotes the desired radical substitution at the benzylic position while suppressing potential competing reactions, such as electrophilic bromination of the aromatic ring. masterorganicchemistry.com

However, the benzylic position in N-(2-methyl-5-nitrophenyl)acetamide is electronically deactivated by the presence of the electron-withdrawing nitro and acetamido groups. This deactivation makes the abstraction of a benzylic hydrogen more difficult and retards the rate of the radical reaction compared to simple toluene derivatives. sciencemadness.org

Alternative Electrophilic or Nucleophilic Bromination Strategies on Precursors

Given the challenges associated with the radical bromination of deactivated substrates, alternative methods have been considered. A patent for the bromination of deactivated toluenes describes a process involving the direct use of liquid bromine. google.com The strategy involves the stepwise addition of bromine to the substrate at elevated temperatures, typically between 95-105°C. google.com This approach is designed to overcome the high activation energy required for hydrogen abstraction from the deactivated methyl group. google.com

Another alternative to NBS for radical bromination is bromotrichloromethane (B165885) (BrCCl₃). gla.ac.uk Used with photochemical initiation, BrCCl₃ can serve as a source of bromine radicals and has been applied to various substrates, offering a different reactivity profile that may be advantageous in certain cases. gla.ac.uk

Green Chemistry Approaches and Sustainable Synthetic Routes for this compound

The development of sustainable synthetic methodologies is a cornerstone of modern chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, green chemistry principles can be applied to the crucial benzylic bromination step of the precursor, N-(2-methyl-5-nitrophenyl)acetamide. This involves exploring alternatives to traditional bromination methods, which often rely on hazardous reagents and chlorinated solvents.

The precursor, N-(2-methyl-5-nitrophenyl)acetamide, is typically prepared through the acetylation of 2-methyl-5-nitroaniline. This initial step can also be optimized for greener conditions, for instance by using catalysts to improve efficiency and reduce waste. The subsequent benzylic bromination of the methyl group is the primary focus for the application of innovative and sustainable techniques.

Solvent-Free Reactions and Mechanochemical Synthesis

Solvent-free and mechanochemical approaches represent a significant advancement in green synthesis by minimizing or eliminating the use of volatile and often toxic organic solvents.

Solvent-Free Reactions:

Solvent-free benzylic bromination can be achieved by reacting the substrate directly with a brominating agent, often with thermal or microwave activation. For the conversion of N-(2-methyl-5-nitrophenyl)acetamide to its bromomethyl derivative, a solid-state reaction with N-bromosuccinimide (NBS) could be envisaged. Such reactions often require an initiator, such as a small quantity of a radical initiator or exposure to light, to facilitate the homolytic cleavage of the N-Br bond in NBS. masterorganicchemistry.com The absence of a solvent reduces the environmental burden associated with solvent production, purification, and disposal. Recent studies have demonstrated the feasibility of performing such reactions 'on water', where water acts as a reaction medium but the organic reactants are largely insoluble, creating a pseudo-solvent-free environment. researchgate.net

Mechanochemical Synthesis:

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. ijprt.org This technique is inherently solvent-free and can lead to shorter reaction times and different product selectivities compared to solution-based methods. The benzylic bromination of N-(2-methyl-5-nitrophenyl)acetamide could potentially be achieved by co-grinding the solid precursor with a solid brominating agent like NBS in a ball mill. The mechanical forces generated during milling can provide the necessary energy to initiate the radical chain reaction. The efficiency of mechanochemical reactions can sometimes be enhanced by the addition of a small amount of a liquid, a technique known as liquid-assisted grinding (LAG), which can facilitate molecular mobility without acting as a bulk solvent.

Below is a representative data table illustrating typical conditions for solvent-free and mechanochemical benzylic bromination of analogous aromatic compounds.

MethodBrominating AgentInitiator/ConditionsSubstrate ExampleTypical YieldReference
Solvent-Free (Thermal)N-Bromosuccinimide (NBS)AIBN (cat.), 80 °CToluene derivativeGood to Excellent researchgate.net
Solvent-Free (Microwave)N-Bromosuccinimide (NBS)Microwave irradiationSubstituted TolueneHigh ijprt.org
Mechanochemical (Neat Grinding)N-Bromosuccinimide (NBS)Ball millingAromatic KetoneGood researchgate.net
Mechanochemical (Liquid-Assisted Grinding)N-Bromosuccinimide (NBS)Ball milling with catalytic acetonitrileSubstituted TolueneExcellent researchgate.net

Photocatalytic or Electrocatalytic Methodologies for Bromomethylation

Photocatalysis and electrocatalysis offer highly efficient and selective routes for chemical transformations, often under mild conditions, making them attractive green alternatives.

Photocatalytic Bromomethylation:

Photocatalytic methods utilize light energy to drive chemical reactions. For the benzylic bromination of N-(2-methyl-5-nitrophenyl)acetamide, a photocatalyst can be employed to generate bromine radicals from a benign bromine source under visible light irradiation. researchgate.net This approach avoids the need for stoichiometric amounts of potentially hazardous radical initiators. For instance, a system comprising a photocatalyst, a bromide source (like HBr or NaBr), and a mild oxidant (like hydrogen peroxide or even air) can be used. nih.gov The photocatalyst, upon light absorption, initiates a series of electron transfer steps that ultimately lead to the formation of a bromine radical, which then selectively abstracts a benzylic hydrogen to initiate the bromination chain reaction. This method offers high selectivity for the monobrominated product and can often be performed in greener solvents like water or acetonitrile. researchgate.net A patent describes the photolytic reaction between a substrate, hydrogen peroxide, and hydrogen bromide for the bromination of deactivated alkylarenes like o-nitrotoluene. google.com

Electrocatalytic Bromomethylation:

Electrocatalysis uses electrical potential to drive chemical reactions. In the context of benzylic bromination, an electrochemical cell can be used to generate the reactive bromine species in situ from a simple bromide salt like sodium bromide. chemrxiv.org This method provides excellent control over the reaction by tuning the applied voltage and current, which can lead to high selectivity and yield. The electrochemical generation of bromine avoids the handling and transportation of hazardous molecular bromine. A greener synthesis of a key sartan intermediate has been reported involving a photochemical benzylic bromination with electrochemically generated bromine in an undivided electrochemical cell. chemrxiv.org This approach could be adapted for the synthesis of this compound, offering a safe, robust, and reproducible process.

The following data table summarizes representative conditions for photocatalytic and electrocatalytic benzylic bromination of similar compounds.

MethodBromine SourceCatalyst/ConditionsSubstrate ExampleTypical YieldReference
PhotocatalyticHBr/H₂O₂Visible light, photocatalyst (e.g., Ru(bpy)₃Cl₂)2,6-DichlorotolueneHigh nih.gov
PhotocatalyticN-Bromosuccinimide (NBS)Visible light, 'on water'Substituted TolueneGood to Excellent researchgate.net
ElectrocatalyticNaBrUndivided cell, graphite/stainless steel electrodesSartan intermediate precursorHigh chemrxiv.org
Photo-electrochemicalNaBr/AcOHGraphite/stainless steel electrodes, light irradiationSartan intermediate precursorHigh chemrxiv.org

Chemical Reactivity and Mechanistic Investigations of N 2 Bromomethyl 5 Nitrophenyl Acetamide

Reactivity of the Bromomethyl Group in N-(2-(Bromomethyl)-5-nitrophenyl)acetamide

The carbon-bromine bond at the benzylic position is the most labile site for reactions under non-reducing conditions. This reactivity is a consequence of the ability of the adjacent benzene (B151609) ring to stabilize intermediates, such as carbocations or radical species, through resonance. libretexts.orgmasterorganicchemistry.com The presence of an electron-withdrawing nitro group in the para position relative to the bromomethyl group further enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.

The benzylic bromide functionality of this compound is highly prone to nucleophilic substitution. These reactions can proceed through either an S(_N)2 or S(_N)1 mechanism, with the former generally being favored for primary halides. The S(_N)2 pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Given that it is a primary benzylic halide, S(_N)2 reactions are expected to be rapid. libretexts.org A wide array of nucleophiles can be employed to displace the bromide ion.

Oxygen Nucleophiles: Alcohols, phenoxides, and carboxylates can react to form ethers and esters, respectively.

Nitrogen Nucleophiles: Ammonia, primary, and secondary amines readily displace the bromide to form the corresponding substituted benzylamines. ncert.nic.in The acetamido nitrogen of the substrate itself can act as an intramolecular nucleophile (see section 3.1.2).

Sulfur Nucleophiles: Thiolates and thiourea (B124793) are effective nucleophiles, leading to the formation of thioethers and isothiouronium salts, which can be subsequently hydrolyzed to thiols.

Carbon Nucleophiles: Cyanide ions provide a route to nitriles, while enolates and organometallic reagents can be used to form new carbon-carbon bonds.

While S(_N)2 is common, the S(_N)1 mechanism is also possible due to the formation of a resonance-stabilized benzylic carbocation (see section 3.1.4). libretexts.org This pathway is favored by polar, protic solvents and non-basic, weak nucleophiles.

Table 1: Representative Nucleophilic Substitution Reactions at the Bromomethyl Group
Nucleophile TypeExample NucleophileProduct TypeMechanism Tendency
OxygenEthanol (B145695) (C₂H₅OH)EtherS(_N)1/S(_N)2
Acetate (CH₃COO⁻)EsterS(_N)2
NitrogenAmmonia (NH₃)Primary AmineS(_N)2
Aniline (B41778) (C₆H₅NH₂)Secondary AmineS(_N)2
SulfurSodium thiomethoxide (NaSCH₃)ThioetherS(_N)2
CarbonSodium cyanide (NaCN)NitrileS(_N)2

Elimination reactions (E2) can compete with nucleophilic substitution, particularly when strong, sterically hindered bases are used. This would lead to the formation of an olefinic product, N-(2-vinyl-5-nitrophenyl)acetamide. However, a more significant and often favored pathway for this molecule is intramolecular cyclization.

The acetamido group is positioned ortho to the bromomethyl group, creating an ideal geometry for an intramolecular nucleophilic substitution. In the presence of a base, the acetamide (B32628) nitrogen can be deprotonated, forming a potent internal nucleophile. This nucleophile can then attack the adjacent benzylic carbon, displacing the bromide and forming a six-membered lactam ring. This type of reaction is kinetically favored over intermolecular reactions. This process would yield a dihydro-1,4-benzodiazepinone derivative, a heterocyclic scaffold of interest in medicinal chemistry.

The carbon-bromine bond can be cleaved reductively through a process known as hydrogenolysis. This reaction typically involves catalytic hydrogenation, where hydrogen gas (H₂) is used with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. organicreactions.orgresearchgate.net This transformation replaces the bromine atom with a hydrogen atom, yielding N-(2-methyl-5-nitrophenyl)acetamide.

It is crucial to consider the choice of reagents, as many conditions for hydrogenolysis can also reduce the nitro group. commonorganicchemistry.com For instance, catalytic hydrogenation with H₂/Pd-C is a standard method for both dehalogenation and nitro group reduction. commonorganicchemistry.commasterorganicchemistry.com Achieving selective hydrogenolysis of the C-Br bond without affecting the nitro group would require milder or more specific conditions.

Under conditions that favor an S(_N)1 mechanism (e.g., polar protic solvents, Lewis acids), the heterolytic cleavage of the C-Br bond generates a 2-(acetamido)-4-nitrobenzyl carbocation. dalalinstitute.com This intermediate is a resonance-stabilized carbocation, where the positive charge is delocalized into the aromatic pi-system. fiveable.me

The stability of this carbocation is a balance of competing electronic effects. The benzene ring provides resonance stabilization. However, the powerful electron-withdrawing inductive and resonance effects of the para-nitro group destabilize the positive charge. The ortho-acetamido group can have a more complex influence, potentially offering some stabilization through the lone pair on the nitrogen atom, though steric effects can influence its planarity and effectiveness. fiveable.me Due to the primary nature of the benzylic carbon, significant carbocation rearrangements (like hydride or alkyl shifts) are not expected for this specific structure. The primary relevance of this carbocation is as a transient intermediate in S(_N)1/E1 reaction pathways.

Transformations Involving the Nitro Group of this compound

The nitro group is a versatile functional group that can be reduced to several different oxidation states, providing access to a variety of nitrogen-containing compounds. wikipedia.orgthieme-connect.de The specific product obtained depends heavily on the reducing agent and the reaction conditions (e.g., pH). researchgate.net

The reduction of an aromatic nitro group proceeds stepwise through nitroso and hydroxylamine (B1172632) intermediates. thieme-connect.de Depending on the conditions, these intermediates can be isolated or can react further.

Reduction to Amines: This is the most common transformation. A wide range of reagents can achieve the complete reduction of the nitro group to a primary amine (–NH₂). Common methods include catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni catalysts) and the use of metals in acidic media (e.g., Sn, Fe, or Zn with HCl). ncert.nic.inmasterorganicchemistry.com Tin(II) chloride (SnCl₂) in ethanol is a particularly mild and chemoselective method, often preserving other sensitive groups like halides or esters. stackexchange.com

Reduction to Hydroxylamines: The partial reduction of the nitro group to a hydroxylamine (–NHOH) requires carefully controlled conditions. This can often be achieved using zinc metal in a neutral aqueous solution of ammonium (B1175870) chloride or through controlled catalytic hydrogenation. wikipedia.orgmdpi.com The hydroxylamine is an intermediate on the path to the amine and can be reactive itself.

Reduction to Azoxy and Azobenzene Derivatives: Under basic or certain neutral conditions, the nitroso and hydroxylamine intermediates can undergo condensation reactions to form dimeric products. Mild reducing agents like sodium borohydride (B1222165) or certain metal hydrides can lead to the formation of azoxy compounds (R–N=N⁺(O⁻)–R'). commonorganicchemistry.com More vigorous reduction under basic conditions can yield azo compounds (R–N=N–R'). wikipedia.org

Table 2: Representative Reagents for the Reduction of the Aromatic Nitro Group
ProductTypical Reagents and ConditionsReference
Amine (Ar-NH₂)H₂, Pd/C; or Fe/HCl; or SnCl₂/EtOH commonorganicchemistry.commasterorganicchemistry.comstackexchange.com
Hydroxylamine (Ar-NHOH)Zn/NH₄Cl, H₂O; or controlled catalytic hydrogenation wikipedia.orgmdpi.com
Azoxy Compound (Ar-N=N⁺(O⁻)-Ar)NaAsO₂; or glucose in NaOH; or NaBH₄ researchgate.net
Azo Compound (Ar-N=N-Ar)LiAlH₄; or Zn dust with NaOH commonorganicchemistry.comwikipedia.org
Hydrazo Compound (Ar-NH-NH-Ar)Excess Zn dust with NaOH wikipedia.org

Influence of the Nitro Group on Aromatic Reactivity (e.g., SNAr Activation)

The nitro group at the 5-position of the phenyl ring significantly influences the reactivity of the aromatic system. Its strong electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution. Conversely, this deactivation enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), particularly by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.

In principle, the bromine atom at the 2-position could be a leaving group in an SNAr reaction. However, the bromomethyl group is a much more reactive electrophilic site. Therefore, intermolecular reactions with nucleophiles are more likely to occur at the benzylic position. The primary role of the nitro group in the context of the intact molecule is to activate the benzylic bromide towards nucleophilic attack by withdrawing electron density from the benzene ring, thereby stabilizing the transition state of the substitution reaction at the benzylic carbon.

Chemical Modifications of the Acetamide Moiety in this compound

The acetamide group offers a site for various chemical modifications, including hydrolysis, transamidation, and reactions involving the amide nitrogen.

The hydrolysis of the acetamide group in this compound, to yield 2-(bromomethyl)-5-nitroaniline, can be achieved under acidic or basic conditions. The reaction proceeds via nucleophilic acyl substitution, where water acts as the nucleophile. The presence of the electron-withdrawing nitro group can influence the rate of hydrolysis by affecting the electron density on the amide carbonyl group.

Transamidation, the exchange of the acetamido group with another amine, is also a feasible transformation. These reactions are often catalyzed by acids, bases, or organometallic complexes. For instance, various amides can react with a range of amines in the presence of catalysts like l-proline (B1679175) or iron(III) salts nih.gov. While specific studies on this compound are not prevalent, the general principles of transamidation would apply.

The nitrogen atom of the acetamide group, after deprotonation, can act as a nucleophile and undergo alkylation or acylation. A notable example is the N-alkylation of the related compound, N-(2-bromo-5-nitrophenyl)acetamide. In a patented procedure, this compound is treated with sodium hydride in dimethylformamide to deprotonate the amide nitrogen, followed by the addition of an alkyl halide (3-chloro-2-methylprop-1-ene) to yield the N-alkylated product nih.gov. This demonstrates that the amide proton is sufficiently acidic to be removed by a strong base, allowing for subsequent reaction with electrophiles.

Table 1: N-Alkylation of a Related Acetanilide

Starting Material Base Alkylating Agent Product
N-(2-bromo-5-nitrophenyl)acetamide Sodium hydride 3-chloro-2-methylprop-1-ene N-(2-bromo-5-nitrophenyl)-N-(2-methylallyl)acetamide

Data sourced from a patent describing the synthesis of a related compound. nih.gov

N-acylation would proceed through a similar mechanism, involving deprotonation of the amide followed by reaction with an acylating agent, such as an acid chloride or anhydride.

As established in the N-alkylation studies, the amide proton of this compound can be abstracted by a strong base to form a resonance-stabilized anion. The negative charge is delocalized over the nitrogen and oxygen atoms of the amide group. The resulting anion is a potent nucleophile and can participate in a variety of bond-forming reactions. The stability and reactivity of this anion are crucial for the chemical modifications discussed in the preceding and succeeding sections. The use of sodium hydride in an aprotic polar solvent like dimethylformamide is an effective method for generating this anionic species nih.gov.

Intramolecular Cyclization and Ring-Forming Reactions Mediated by Multiple Functional Groups in this compound

The presence of multiple reactive sites within this compound allows for intramolecular reactions, leading to the formation of various heterocyclic structures.

The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry. While direct intramolecular cyclization of this compound to form indoles or quinolines has not been explicitly detailed in the reviewed literature, the potential for such transformations exists through multi-step sequences.

For instance, the reduction of the nitro group to an amine would yield N-(2-amino-5-(bromomethyl)phenyl)acetamide. This intermediate, possessing both a nucleophilic amino group and an electrophilic bromomethyl group, is primed for intramolecular cyclization. Depending on the reaction conditions, this could potentially lead to the formation of a six-membered ring, which upon subsequent rearrangement or oxidation could form a quinoline (B57606) derivative.

Alternatively, the formation of benzoxazines is a plausible cyclization pathway. Benzoxazines are typically synthesized from 2-aminophenols organic-chemistry.org. If the bromo group on the aromatic ring of this compound were to be substituted by a hydroxyl group, and the nitro group reduced to an amine, the resulting intermediate could undergo intramolecular cyclization to form a benzoxazine (B1645224) derivative. The feasibility of such transformations highlights the synthetic utility of the title compound as a building block for complex heterocyclic systems.

Cyclization Reactions Leading to Oxygen or Sulfur Heterocycles

The strategic placement of a reactive bromomethyl group ortho to an acetamido functionality on a nitro-substituted phenyl ring makes this compound a versatile precursor for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions, in particular, offer a direct route to the formation of fused ring systems, such as benzoxazines and benzothiazines, which are scaffolds of significant interest in medicinal and materials chemistry.

Oxygen Heterocycles:

The synthesis of 1,4-benzoxazine derivatives can be envisaged through the intramolecular cyclization of this compound. This transformation would likely proceed via a base-mediated intramolecular nucleophilic substitution (SN2) reaction. The acetamide nitrogen, upon deprotonation by a suitable base, can act as an internal nucleophile, attacking the electrophilic benzylic carbon of the bromomethyl group and displacing the bromide ion. This cyclization would lead to the formation of a six-membered ring, resulting in a substituted 4-acetyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine. Subsequent hydrolysis of the acetyl group could yield the corresponding 6-nitro-3,4-dihydro-2H-1,4-benzoxazine.

A plausible reaction scheme for the formation of a benzoxazine derivative is presented below:

Table 1: Proposed Reaction Conditions for the Synthesis of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine

ReactantReagents and ConditionsProposed Product
This compound1. Base (e.g., NaH, K2CO3) in a polar aprotic solvent (e.g., DMF, Acetone)4-Acetyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine
4-Acetyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazineAcid or base hydrolysis6-Nitro-3,4-dihydro-2H-1,4-benzoxazine

Sulfur Heterocycles:

The synthesis of sulfur-containing heterocycles, specifically 1,4-benzothiazines, from this compound can be achieved by introducing a sulfur nucleophile. A common strategy involves the reaction with a sulfur source, such as sodium hydrosulfide (B80085) (NaSH) or thiourea, followed by intramolecular cyclization.

In a reaction with sodium hydrosulfide, the initial step would be the nucleophilic substitution of the bromine atom to form a thiol intermediate, N-(2-(mercaptomethyl)-5-nitrophenyl)acetamide. Subsequent base-catalyzed intramolecular cyclization, where the thiol sulfur attacks the carbonyl carbon of the acetamide group, would lead to the formation of a 7-nitro-2H-1,4-benzothiazin-3(4H)-one derivative after dehydration.

Alternatively, reaction with thiourea would first form an isothiouronium salt. Treatment of this salt with a base would liberate the corresponding thiol, which could then undergo intramolecular cyclization as described above. The synthesis of various 1,4-benzothiazine derivatives often utilizes the reaction between a 2-aminothiophenol (B119425) derivative and a suitable electrophile, highlighting the general feasibility of forming this heterocyclic system. nih.gov

The proposed reaction pathway for the synthesis of a benzothiazine derivative is outlined below:

Table 2: Proposed Reaction Scheme for the Synthesis of 7-Nitro-2H-1,4-benzothiazin-3(4H)-one

Starting MaterialReagents and ConditionsIntermediate/Product
This compound1. NaSH in a suitable solvent (e.g., Ethanol)N-(2-(Mercaptomethyl)-5-nitrophenyl)acetamide (Intermediate)
N-(2-(Mercaptomethyl)-5-nitrophenyl)acetamideBase-catalyzed intramolecular cyclization (e.g., heating in the presence of a base)7-Nitro-2H-1,4-benzothiazin-3(4H)-one

Photochemical and Thermal Cyclization Studies

The presence of a nitro group on the aromatic ring of this compound suggests the potential for interesting photochemical and thermal reactivity, particularly involving intramolecular cyclization pathways. The o-nitrobenzyl moiety is a well-known photolabile protecting group, and its chemistry can provide insights into the potential transformations of the title compound.

Photochemical Cyclization:

Photochemical reactions of o-nitrobenzyl compounds often proceed through the formation of an excited state, which can lead to intramolecular hydrogen abstraction from the benzylic position by the nitro group. This process generates an aci-nitro intermediate. For this compound, this aci-nitro species could potentially undergo further reactions, although a direct cyclization pathway initiated by this intermediate is not straightforward without the involvement of other functionalities.

However, photochemical studies on related o-nitrobenzyl compounds have shown that the excited nitro group can facilitate various transformations. For instance, the photochemistry of N-acyl-2-nitrodiphenylamines leads to the formation of phenazine (B1670421) N-oxides through a proposed oxygen transfer mechanism. rsc.org While not a direct cyclization of the side chain, this demonstrates the ability of the nitro group to participate in complex intramolecular photochemical reactions.

Specific photochemical cyclization studies on this compound are not extensively documented in the literature. However, based on the known reactivity of o-nitrobenzyl systems, it is plausible that irradiation with UV light could initiate reactions involving the nitro group and the bromomethyl side chain, potentially leading to novel heterocyclic structures. Further research would be necessary to elucidate the specific products and mechanisms of such photochemical transformations.

Thermal Cyclization:

Thermal cyclization of this compound could potentially proceed through different mechanisms depending on the reaction conditions. In the absence of a strong base, direct intramolecular cyclization involving the acetamide oxygen or nitrogen is less likely due to the lower nucleophilicity.

However, under pyrolytic conditions, radical mechanisms might come into play. Homolytic cleavage of the carbon-bromine bond could generate a benzylic radical. This radical could then potentially interact with the nitro group or the acetamide functionality, although such pathways are highly speculative without experimental evidence.

More conventional thermal cyclizations would likely require the presence of a catalyst or a reagent to facilitate the reaction. For instance, a base-catalyzed thermal cyclization, as discussed in the previous section, represents a more predictable and controlled method for forming heterocyclic rings from this substrate.

Detailed experimental studies are required to fully understand the thermal and photochemical reactivity of this compound and to explore its potential for the synthesis of novel heterocyclic compounds through these activation methods.

Advanced Spectroscopic and Structural Characterization of N 2 Bromomethyl 5 Nitrophenyl Acetamide and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Analysis

There is currently no publicly available high-resolution NMR data for N-(2-(Bromomethyl)-5-nitrophenyl)acetamide. This includes one-dimensional proton and carbon spectra, as well as more advanced two-dimensional techniques.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

No published studies utilizing 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), or Nuclear Overhauser Effect Spectroscopy (NOESY) were found for this compound. Such analyses would be critical for unambiguously assigning proton and carbon signals and for determining the through-bond and through-space correlations between atoms, which are fundamental to understanding the molecule's solution-state conformation.

Dynamic NMR Spectroscopy for Rotational Barriers (e.g., amide bond rotation) and Conformational Dynamics

Information regarding the dynamic behavior of this compound in solution is not available. Dynamic NMR (DNMR) spectroscopy studies, which are essential for quantifying the energy barriers associated with conformational changes like amide bond rotation, have not been reported for this compound.

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Studies in Solution

There are no published reports on the use of Diffusion-Ordered Spectroscopy (DOSY) to investigate the potential for this compound to form aggregates in solution. This technique would provide valuable insights into its hydrodynamic radius and its behavior in various solvents.

Single-Crystal X-Ray Diffraction for Solid-State Molecular and Supramolecular Structure Elucidation

A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), yielded no results for the single-crystal X-ray structure of this compound. The determination of its crystal structure is a prerequisite for a detailed analysis of its solid-state conformation and intermolecular interactions.

Detailed Analysis of Molecular Conformation, Bond Lengths, and Torsion Angles

Without a solved crystal structure, a detailed analysis of the precise bond lengths, bond angles, and torsion angles that define the three-dimensional shape of this compound in the solid state is not possible.

Identification of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing Motifs

Similarly, the absence of crystallographic data prevents the identification and analysis of the supramolecular assembly of this compound. This includes the characterization of potential hydrogen bonding networks, π-π stacking, or other non-covalent interactions that govern how the molecules are arranged in a crystal lattice.

Co-crystallization and Polymorphism Studies of this compound

Co-crystallization and polymorphism are critical areas of study in solid-state chemistry, influencing the physical and chemical properties of a compound. For this compound, these studies are pivotal for understanding its intermolecular interactions and crystalline arrangements.

Co-crystallization: Co-crystallization involves combining a target molecule with a co-former in a stoichiometric ratio to form a new crystalline solid. The functional groups within this compound, namely the secondary amide and the nitro group, are prime candidates for forming hydrogen bonds and other non-covalent interactions with suitable co-formers. The amide group contains both a hydrogen bond donor (N-H) and an acceptor (C=O), making it a versatile site for supramolecular assembly. The nitro group can also act as a hydrogen bond acceptor.

Potential co-formers could include carboxylic acids, other amides, or pyridines, which can form robust hydrogen-bonding synthons with the acetamide (B32628) moiety. For instance, the synthesis of N-(4-nitrophenyl) acetamide often involves crystallization as a method of purification, highlighting the tendency of such molecules to form well-defined crystal structures. jcbsc.org Studies on related molecules like N-(4-methoxy-3-nitrophenyl)acetamide show that the N-H group can donate a hydrogen bond to a nitro oxygen atom, creating distinct structural motifs. nih.gov

Polymorphism: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. Each polymorph has a different crystal lattice arrangement and, consequently, different physicochemical properties. The existence of polymorphs for this compound would be governed by the various possible conformations of the molecule and the different ways these conformers can pack in a crystal lattice. The flexibility of the bromomethyl and acetamide groups allows for potential conformational polymorphism.

The crystallization conditions, such as the choice of solvent, temperature, and cooling rate, would significantly impact which polymorph is obtained. While specific studies on the polymorphism of this compound are not extensively documented in the reviewed literature, research on analogous compounds, such as 2-Chloro-N-(4-nitrophenyl)acetamide, reveals the formation of infinite chains through intermolecular N-H···O hydrogen bonds, demonstrating the strong influence of these interactions on the crystal packing. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for identifying functional groups and probing the molecular structure of this compound.

Characteristic Vibrations of Nitro, Acetamide, and Bromomethyl Functional Groups

Each functional group in this compound exhibits characteristic vibrational frequencies. These signatures allow for the unambiguous identification of the compound's structural components.

Nitro Group (-NO₂): Aromatic nitro compounds display two strong and easily identifiable stretching vibrations. spectroscopyonline.com The asymmetric stretch (νₐₛ) typically appears in the 1550–1475 cm⁻¹ range, while the symmetric stretch (νₛ) is found between 1360–1290 cm⁻¹. orgchemboulder.comorgchemboulder.com A scissoring vibration may also be observed around 850 cm⁻¹. spectroscopyonline.com

Acetamide Group (-NHCOCH₃): The acetamide group gives rise to several characteristic bands. The N-H stretch is typically observed in the region of 3300 cm⁻¹. The C=O stretch, known as the Amide I band, is a very strong absorption usually found between 1680 and 1630 cm⁻¹. The Amide II band, which results from a coupling of N-H bending and C-N stretching, appears near 1560–1530 cm⁻¹ for secondary amides. youtube.com

Bromomethyl Group (-CH₂Br): The C-Br stretching vibration is found in the fingerprint region of the IR spectrum, typically between 750 and 550 cm⁻¹. docbrown.info The CH₂ group also has characteristic stretching and bending vibrations. C-H stretching vibrations for the methylene (B1212753) group occur around 2925 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric). uomustansiriyah.edu.iq

Table 1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityReference
Nitro (-NO₂)Asymmetric N-O Stretch1550 - 1475Strong orgchemboulder.comorgchemboulder.com
Symmetric N-O Stretch1360 - 1290Strong orgchemboulder.comorgchemboulder.com
Scissoring Bend~850Medium spectroscopyonline.com
Acetamide (-NHCOCH₃)N-H Stretch~3300Medium youtube.com
C=O Stretch (Amide I)1680 - 1630Strong youtube.comvaia.com
N-H Bend + C-N Stretch (Amide II)1560 - 1530Medium-Strong youtube.com
Bromomethyl (-CH₂Br)C-H Stretch2925, 2850Medium uomustansiriyah.edu.iq
C-Br Stretch750 - 550Strong docbrown.info

Conformational Changes Probed by Vibrational Spectroscopy

Vibrational spectroscopy is highly sensitive to the local environment and conformation of a molecule. For this compound, key conformational variables include the rotation around the aryl-N bond and the C-N amide bond, as well as the orientation of the bromomethyl group.

Changes in conformation can lead to shifts in the vibrational frequencies of the involved functional groups. For example, the Amide I (C=O stretch) and Amide II (N-H bend) bands are particularly sensitive to hydrogen bonding. pitt.edu The formation of intermolecular hydrogen bonds, as would occur in different polymorphs or co-crystals, would cause a redshift (a shift to lower frequency) in the N-H stretching band and can also affect the Amide I and II bands. Density functional theory (DFT) calculations on simple amides like N-methylacetamide (NMA) have shown that the frequency dependence of the Amide II vibration is primarily influenced by N-H hydrogen bonding, whereas the Amide I vibration is predominantly affected by hydrogen bonding to the carbonyl group. pitt.edu

Similarly, the C-Br stretching frequency and the CH₂ rocking or twisting modes of the bromomethyl group could be altered by different crystal packing environments, providing a spectroscopic handle to distinguish between different solid-state forms.

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Pathway Intermediates

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound, as well as for identifying intermediates in reaction pathways.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Derivatives

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound (formula: C₈H₇BrN₂O₃), the exact mass can be calculated and compared to an experimentally determined value to confirm its identity.

This technique is especially valuable for characterizing reaction products and derivatives. For example, in a reaction where the bromine atom is substituted by another group (e.g., -OH or -CN), HRMS can definitively confirm the success of the transformation by measuring the exact mass of the new product. Studies on the degradation products of related compounds, such as N-(2-hydroxy-5-nitrophenyl) acetamide, have successfully utilized LC/HRMS for identification. nih.gov

Table 2: Calculated Exact Masses of this compound and Potential Derivatives

Compound NameMolecular FormulaCalculated Monoisotopic Mass (Da)
This compoundC₈H₇⁷⁹BrN₂O₃257.96400
N-(2-(Hydroxymethyl)-5-nitrophenyl)acetamideC₉H₁₀N₂O₄210.06406
N-(2-(Cyanomethyl)-5-nitrophenyl)acetamideC₁₀H₈N₃O₃218.05657

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Complex Reaction Products

Tandem Mass Spectrometry (MS/MS) is used to determine the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. A precursor ion (e.g., the molecular ion M⁺˙ or the protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), generating a spectrum of product ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, several key fragmentation pathways can be predicted:

Loss of the bromomethyl radical: A primary fragmentation would likely involve the cleavage of the C-C bond between the phenyl ring and the bromomethyl group, leading to the loss of a ·CH₂Br radical.

Loss of the acetyl group: Cleavage of the amide bond can result in the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (·COCH₃).

Fragmentation of the nitro group: Nitroaromatic compounds often show characteristic losses of ·NO, ·NO₂, or H₂O (from an ortho-rearrangement). bohrium.com

The analysis of these fragmentation pathways is crucial for distinguishing between isomers and for identifying unknown reaction products or metabolites. For example, MS/MS was instrumental in identifying various nitrated and nitrosylated acetamide derivatives formed from microbial degradation. nih.gov

Table 3: Plausible MS/MS Fragments for this compound

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment m/z (for ⁷⁹Br)
[M]⁺˙ (258.0)[M - CH₂Br]⁺·CH₂Br165.0
[M - Br]⁺·Br179.0
[M - COCH₃]⁺·COCH₃215.0
[M - NO₂]⁺·NO₂212.0

Gas-Phase Fragmentation Mechanisms and Ion Chemistry

The study of the gas-phase ion chemistry of this compound through mass spectrometry provides critical insights into its molecular structure and stability. While specific, detailed fragmentation data for this exact compound is not widely available in the public domain, analysis of its structural motifs and comparison with closely related compounds, such as its isomers, allows for a comprehensive understanding of its probable fragmentation pathways under ionization. The behavior of this compound in the mass spectrometer is primarily dictated by the interplay of the acetamido group, the nitro group, and the bromomethyl substituent on the aromatic ring.

Under typical Electron Ionization (EI) conditions, the molecule is expected to form a molecular ion (M+•), which then undergoes a series of fragmentation reactions. The presence of the bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments (approximately equal intensity for 79Br and 81Br isotopes).

Key predicted fragmentation pathways include:

Alpha-Cleavage: The C-Br bond in the bromomethyl group is susceptible to cleavage, leading to the loss of a bromine radical (•Br) to form a stable benzyl-type carbocation. This is often a dominant fragmentation pathway for benzylic halides.

Amide Bond Cleavage: Scission of the amide bond can occur in several ways. Cleavage of the N-C(O) bond can result in the formation of an acylium ion [CH3CO]+ at m/z 43, a common fragment for N-acetylated compounds. Alternatively, cleavage of the aryl-N bond can occur.

Loss of Nitro Group: Nitroaromatic compounds are well-known to fragment via the loss of the nitro group, either as a nitro radical (•NO2) or as nitric oxide (•NO) followed by the loss of a carbonyl group (CO). The loss of •NO2 from the molecular ion would result in a significant fragment ion.

Rearrangement Reactions: Intramolecular rearrangements, such as hydrogen transfers, can precede or accompany fragmentation, leading to the formation of stable even-electron ions. For instance, a McLafferty-type rearrangement is possible involving the acetamido group.

The analysis of a structural isomer, 4'-Bromo-2'-nitroacetanilide, provides valuable comparative data for predicting the fragmentation of this compound. The mass spectrum of this isomer shows a clear molecular ion and fragments corresponding to the loss of the acetyl group and the nitro group.

Table 1: Predicted Major Fragment Ions of this compound and Comparison with Observed Fragments of an Isomer

Predicted Fragment Ion (from this compound) Proposed Structure of Fragment Predicted m/z Observed m/z for 4'-Bromo-2'-nitroacetanilide Isomer nist.govInterpretation for Isomer
[C8H7BrN2O3]+•Molecular Ion272/274258/260Molecular Ion
[C7H5BrN2O]+•Loss of CH2O226/228216/218Loss of ketene (CH2CO)
[C6H5BrNO]+•Loss of NO2 and CH2O198/200170/172Loss of NO2 and ketene
[C8H7N2O3]+Loss of Br195--
[C6H4NO2]+Loss of BrCH2 and COCH3122--
[CH3CO]+Acetyl Cation4343Acetyl Cation

It is important to note that the relative positions of the substituents on the aromatic ring will influence the fragmentation pathways and the relative abundances of the fragment ions due to steric and electronic effects. Therefore, while the fragmentation pattern of the isomer provides a useful guide, the actual mass spectrum of this compound may show variations in the intensities of the observed peaks.

Computational and Theoretical Investigations on N 2 Bromomethyl 5 Nitrophenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic characteristics that govern a molecule's stability and reaction preferences. Methods like Density Functional Theory (DFT) are frequently employed to model molecular geometries and electronic properties with high accuracy. banglajol.info

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting how a molecule will interact with other chemical species. The HOMO represents the region from which an electron is most easily donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack.

For N-(2-(Bromomethyl)-5-nitrophenyl)acetamide, the HOMO is expected to be distributed over the acetamide (B32628) group and the aromatic ring. However, the potent electron-withdrawing nature of the nitro group significantly lowers the HOMO energy, making the molecule less susceptible to electrophilic attack than a non-nitrated analog. The LUMO is anticipated to be primarily localized on the nitro group and the σ* antibonding orbital of the C-Br bond. This low-lying LUMO suggests two primary reactive pathways: reduction of the nitro group and, crucially, nucleophilic substitution at the bromomethyl carbon.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com From the HOMO and LUMO energies, global reactivity descriptors can be calculated, providing quantitative measures of reactivity. banglajol.info

Table 1: Hypothetical FMO and Global Reactivity Descriptors for this compound Calculated using DFT at the B3LYP/6-311+G(d,p) level of theory, based on analogous compounds.

ParameterValueDescription
EHOMO-7.85 eVEnergy of the Highest Occupied Molecular Orbital.
ELUMO-3.45 eVEnergy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE)4.40 eVIndicates kinetic stability and chemical reactivity. mdpi.com
Ionization Potential (I)7.85 eVEnergy required to remove an electron (approximated as -EHOMO). mdpi.com
Electron Affinity (A)3.45 eVEnergy released when an electron is added (approximated as -ELUMO). mdpi.com
Global Hardness (η)2.20 eVResistance to change in electron distribution, calculated as (I-A)/2.
Chemical Potential (μ)-5.65 eVEscaping tendency of electrons, calculated as -(I+A)/2. banglajol.info
Electrophilicity Index (ω)7.27 eVMeasure of electrophilic power, calculated as μ²/2η. banglajol.info

Molecular Electrostatic Potential (ESP) mapping is an essential tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions and reactive sites. mdpi.com The ESP map illustrates the electrostatic potential on the molecule's electron density surface, with red indicating electron-rich, negative potential regions (favorable for electrophilic attack) and blue representing electron-poor, positive potential regions (favorable for nucleophilic attack).

In this compound, the ESP map is expected to show highly negative potential (deep red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the acetamide group. banglajol.infonih.gov These sites are the most likely points for hydrogen bonding or coordination with electrophiles. Conversely, a significant region of positive potential (blue) is predicted around the benzylic carbon of the bromomethyl group (C-Br). This positive character makes it the primary electrophilic center of the molecule, highly susceptible to attack by nucleophiles. The hydrogen atom of the N-H group in the acetamide linker would also exhibit a positive potential, making it a hydrogen bond donor site. acs.org The presence of the nitro group depletes the electron density of the aromatic ring, making it less negative than that of unsubstituted acetanilide. mdpi.com

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis structure of bonds and lone pairs, providing a chemically intuitive picture of bonding. uni-muenchen.de This method also quantifies delocalization effects by examining interactions between filled (donor) and empty (acceptor) orbitals, with the stabilization energy (E(2)) indicating the strength of these interactions. uni-muenchen.de

For this compound, several key delocalization interactions are expected:

Amide Resonance: A strong interaction involving the lone pair on the amide nitrogen (nN) delocalizing into the antibonding orbital of the adjacent carbonyl group (π*C=O).

Ring-Group Interactions: Delocalization of the nitrogen lone pair into the aromatic ring's antibonding orbitals (nN → πring) and significant electron withdrawal from the ring into the antibonding orbitals of the nitro group (πring → πNO2). This latter interaction is characteristic of nitroaromatic compounds and is responsible for their unique electronic properties. nih.gov

Hyperconjugation involving the C-Br bond: The most critical interaction for reactivity is the donor-acceptor relationship between nucleophiles and the highly polarized C-Br bond. The LUMO contribution from the σC-Br orbital makes it a potent acceptor site. NBO analysis reveals the stabilization energy associated with a nucleophile's filled orbital donating into this empty σC-Br orbital, which is the electronic basis for the SN2 reaction.

Table 2: Hypothetical Major NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) Based on analyses of acetanilides and nitroaromatics.

Donor NBOAcceptor NBOE(2) (kcal/mol)Description
LP (N)π* (C=O)~ 50-60Amide resonance, contributing to the planarity and stability of the amide group. libretexts.org
LP (N)π* (C1-C6)~ 5-10Delocalization of amide nitrogen lone pair into the phenyl ring.
π (C3-C4)π* (N-O)~ 15-25Electron withdrawal from the aromatic ring by the nitro group, a key feature of nitroaromatics.
LP (Ocarbonyl)σ* (N-H)~ 2-4Intramolecular hydrogen bonding considerations.
π (Ring)σ* (C-Br)~ 1-3Weak hyperconjugation influencing the reactivity of the bromomethyl group.

Reaction Mechanism Elucidation and Transition State Modeling for this compound Transformations

Understanding the precise pathway of a chemical reaction is crucial for controlling its outcome. Computational chemistry allows for the mapping of reaction pathways and the characterization of high-energy transition states that are impossible to observe directly. researchgate.net

A Potential Energy Surface (PES) is a multidimensional landscape that maps the potential energy of a system as a function of its atomic coordinates. libretexts.org Reactants and products reside in energy minima (valleys), while the path between them proceeds over an energy maximum known as the transition state (a saddle point). libretexts.org

The most prominent transformation for this compound is the nucleophilic substitution (SN2) reaction at the benzylic carbon. The reaction pathway involves the approach of a nucleophile (e.g., an amine, thiol, or hydroxide) to the carbon atom of the bromomethyl group, from the side opposite the bromine atom. As the nucleophile forms a new bond, the C-Br bond elongates and breaks. This process passes through a high-energy trigonal bipyramidal transition state where the central carbon is transiently five-coordinate. pearson.comyoutube.com The reaction concludes with the departure of the bromide ion and the formation of the new product.

The substituents on the aromatic ring significantly influence this PES. The electron-withdrawing nitro group can stabilize the developing negative charge in the SN2 transition state through delocalization, which often accelerates the reaction rate compared to unsubstituted benzyl (B1604629) bromides. researchgate.netyoutube.com

Table 3: Hypothetical Kinetic and Thermodynamic Parameters for an SN2 Reaction with a Generic Nucleophile (Nu-) Based on computational studies of substituted benzyl bromides.

ParameterValue (kJ/mol)Description
ΔH‡ (Enthalpy of Activation)~ 70-90The enthalpy difference between the transition state and reactants. researchgate.net
ΔS‡ (Entropy of Activation)NegativeA negative value is expected for a bimolecular (SN2) reaction, indicating a more ordered transition state. mdpi.com
ΔG‡ (Gibbs Free Energy of Activation)~ 85-110The overall free energy barrier, determining the reaction rate at a given temperature. researchgate.net
ΔHrxn (Enthalpy of Reaction)~ -40 to -80Indicates an exothermic reaction.
ΔGrxn (Gibbs Free Energy of Reaction)NegativeIndicates a spontaneous, thermodynamically favorable reaction.

Conformational Analysis and Energetics using Molecular Mechanics and Density Functional Theory (DFT)

Computational studies on structurally related nitrophenyl acetamides, such as N-(4-methoxy-3-nitrophenyl)acetamide, reveal that the planarity of the molecule is significantly influenced by its substituents. In many substituted acetanilides, the acetamide group can be twisted out of the plane of the phenyl ring. The extent of this torsion is a balance between steric hindrance and electronic effects, including potential intramolecular hydrogen bonding. For instance, in N-(4-methoxy-3-nitrophenyl)acetamide, the acetamide group is nearly coplanar with the phenyl ring, a conformation stabilized by the electronic interplay between the substituents. znaturforsch.comnih.gov However, the presence of a bulky ortho-substituent, such as the bromomethyl group in this compound, is expected to induce a significant dihedral angle between the plane of the phenyl ring and the acetamide group to alleviate steric strain.

Molecular mechanics and DFT calculations are powerful tools for exploring these conformational possibilities. DFT, in particular, provides reliable geometric parameters and relative energies for different conformers. For this compound, several low-energy conformers can be postulated based on the rotation of the acetamide and bromomethyl groups.

One of the key interactions governing the conformation is the potential for an intramolecular hydrogen bond between the amide N-H proton and the oxygen of the ortho-nitro group or the bromine of the bromomethyl group. Studies on ortho-nitrodiphenylamines have shown evidence of intramolecular hydrogen bonding between the N-H and the nitro group, which influences the conformation and spectroscopic properties. mdpi.com A similar interaction in this compound would favor a more planar arrangement of the N-H and nitro groups.

The relative energies of different conformers determine their population at a given temperature. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict these energy differences. It is anticipated that conformers with minimal steric clashes and favorable intramolecular interactions will be lower in energy. For example, a conformation where the bulky bromomethyl group is rotated away from the acetamide group would likely be energetically favored.

Table 1: Theoretical Relative Energies of Postulated Conformers of this compound

ConformerDihedral Angle (C1-C2-N-C=O) (°)Dihedral Angle (C1-C2-CH2-Br) (°)Relative Energy (kcal/mol)
A ~30~600.00 (most stable)
B ~30~1801.5
C ~90~603.2
D ~90~1804.8

Note: The data in this table are illustrative and based on typical energetic differences found in computational studies of similarly substituted aromatic amides. The exact values for this compound would require specific DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for this compound and its Derivatives

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters that can aid in the characterization of novel compounds. researchgate.netniscpr.res.inresearchgate.netcore.ac.uk

NMR Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. The chemical shifts are highly sensitive to the electronic environment of the nuclei. DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can provide theoretical chemical shifts that often show good correlation with experimental data. researchgate.net

For this compound, the chemical shifts of the aromatic protons are expected to be in the downfield region due to the electron-withdrawing effects of the nitro and acetamide groups. The proton of the N-H group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methylene (B1212753) protons of the bromomethyl group and the methyl protons of the acetamide group would appear as distinct singlets.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
H (N-H)8.5 - 9.5C=O~169
H (Aromatic)7.5 - 8.2C (Ar-NH)~140
H (CH₂)~4.6C (Ar-CH₂)~135
H (CH₃)~2.2C (Ar-NO₂)~148
C (Aromatic)120 - 130
CH₂~33
CH₃~24

Note: These predicted chemical shifts are estimates based on known values for similar functional groups and substituent effects in related aromatic compounds. znaturforsch.comrsc.org The actual experimental values may vary.

Vibrational Frequencies:

The vibrational spectrum (Infrared and Raman) of a molecule provides a fingerprint based on its molecular vibrations. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental data to confirm the structure and identify characteristic functional groups.

For this compound, key vibrational modes would include the N-H stretch, the C=O stretch of the amide, the asymmetric and symmetric stretches of the NO₂ group, and the C-Br stretch. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other effects not fully captured by the harmonic approximation used in the calculations.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Amide (N-H)Stretching3250 - 3350
Amide (C=O)Stretching1660 - 1690
Nitro (NO₂)Asymmetric Stretching1520 - 1560
Nitro (NO₂)Symmetric Stretching1340 - 1370
Bromomethyl (C-Br)Stretching650 - 700
Aromatic (C-H)Stretching3000 - 3100
Aromatic (C=C)Stretching1450 - 1600

Note: The predicted frequencies are based on typical ranges for these functional groups observed in the vibrational spectra of related organic molecules. niscpr.res.in

Applications and Utility of N 2 Bromomethyl 5 Nitrophenyl Acetamide As a Chemical Intermediate and Synthetic Scaffold

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The strategic placement of functional groups in N-(2-(Bromomethyl)-5-nitrophenyl)acetamide makes it a suitable precursor for the synthesis of a range of heterocyclic systems. The bromomethyl group can readily undergo nucleophilic substitution, while the nitro group can be reduced to an amino group, providing a handle for further cyclization reactions.

Synthesis of Nitro-Substituted Indoles, Quinolines, and Benzodiazepine Scaffolds

While the direct use of this compound in the synthesis of indoles, quinolines, and benzodiazepines is not extensively documented in publicly available research, its structural motifs are analogous to precursors used in established synthetic routes for these heterocycles. For instance, ortho-nitro-alpha-halo-toluenes are known precursors for indole synthesis via intramolecular cyclization after reaction with a suitable nucleophile. Similarly, derivatives of 2-aminobenzyl halides can be employed in the construction of quinoline (B57606) and benzodiazepine ring systems. The presence of the nitro group in the target compound offers the potential for the synthesis of nitro-substituted derivatives of these important heterocyclic scaffolds, which are of interest in medicinal chemistry.

Formation of Other Nitrogen, Oxygen, and Sulfur-Containing Heterocycles and Fused Ring Systems

The reactivity of the bromomethyl group allows for the introduction of various heteroatoms, paving the way for the synthesis of a variety of heterocycles. Reaction with primary amines or hydrazines could lead to the formation of nitrogen-containing heterocycles. Similarly, reactions with nucleophiles containing oxygen (e.g., phenols, alcohols) or sulfur (e.g., thiols) could be employed to construct oxygen- or sulfur-containing heterocyclic rings, respectively. The subsequent manipulation of the nitro and acetamido groups could then facilitate the formation of fused ring systems.

Role in Complex Organic Synthesis and Total Synthesis Endeavors

The utility of this compound extends to its potential role as a building block in the assembly of more complex molecular architectures, including those with multiple stereocenters and those inspired by natural products.

Building Block for Advanced Molecular Architectures with Multiple Chirality Centers

Incorporation into Natural Product Analogue Synthesis

Natural products often serve as inspiration for the design of novel therapeutic agents. The synthesis of analogues of natural products allows for the exploration of structure-activity relationships and the development of compounds with improved pharmacological properties. This compound, with its combination of reactive sites, could be a valuable starting material for the synthesis of analogues of natural products that contain a substituted aromatic core. The ability to introduce diverse functionalities through the bromomethyl group and to modify the nitro and acetamido groups provides a pathway to a wide range of structural variations.

Development of Precursors for Functional Materials and Organic Electronics (Focus on its role as a precursor, not the final material properties)

The aromatic nature of this compound, combined with its functional groups, suggests its potential as a precursor for the synthesis of organic materials with interesting electronic and photophysical properties. The nitro group, being strongly electron-withdrawing, can significantly influence the electronic properties of a molecule.

Monomer or Intermediate for Polymeric Materials (e.g., polyamides, polyimides with specific side chains)

The structure of this compound allows for its potential incorporation into polymeric structures, either as a monomer to form the main chain or as a precursor for functional side chains.

Potential Synthetic Pathways:

Modification for Main-Chain Polymerization: The nitro group can be chemically reduced to an amine. Subsequent hydrolysis of the acetamide (B32628) group would yield a diamine monomer. This resulting diamine, 2-(bromomethyl)-benzene-1,4-diamine, could then undergo polycondensation with a diacyl chloride or a dicarboxylic acid to form a polyamide . Similarly, reaction with a dianhydride could produce a polyimide , a class of high-performance polymers known for their thermal stability. The presence of the bromomethyl group would introduce a reactive site along the polymer backbone for further cross-linking or functionalization.

Pendant Group Functionalization: The highly reactive bromomethyl group is an excellent electrophile for substitution reactions. It can be used to attach the nitrophenyl)acetamide moiety as a pendant group onto a pre-existing polymer. For instance, polymers with nucleophilic sites (e.g., hydroxyl groups in polyvinyl alcohol or amine groups in polyethyleneimine) could be functionalized by reaction with this compound. This would impart the specific electronic and chemical properties of the nitro-aromatic side chain to the bulk polymer. High-performance polymers like polyimides are often synthesized from prepolymer precursors to improve processability. nasa.gov

The table below outlines the potential roles of this compound in polymer synthesis.

RoleRequired Functional GroupsPotential Polymer TypeSynthetic Strategy
MonomerTwo reactive groups (e.g., diamine, dicarboxylic acid)Polyamide, PolyimideReduction of nitro group and hydrolysis of amide to create a diamine for polycondensation.
Side ChainOne reactive group for graftingFunctionalized PolymersNucleophilic substitution using the bromomethyl group to attach to a polymer backbone.

Components for Chromophores and Organic Dyes (Focus on synthesis of the chromophore, not the optical properties)

Chromophores and organic dyes are molecules designed to absorb light, a property governed by their electronic structure. Typically, they consist of an electron-rich "donor" group and an electron-poor "acceptor" group connected by a π-conjugated system. This compound possesses key features that make it a viable scaffold for dye synthesis. mdpi.com

Potential Synthetic Pathways:

Azo Dye Synthesis: Azo dyes, characterized by the -N=N- linkage, are a major class of synthetic colorants. The synthesis of an azo dye from the target compound would first involve the reduction of the nitro group to a primary amine (N-(5-amino-2-(bromomethyl)phenyl)acetamide). This aromatic amine can then be converted into a diazonium salt using nitrous acid at low temperatures. The resulting diazonium salt is an electrophile that can be reacted with an electron-rich coupling component, such as a phenol or an aniline (B41778) derivative, to form the final azo dye. The acetamide and bromomethyl groups would remain as substituents modifying the final structure.

Push-Pull Chromophore Construction: The compound already contains a moderate electron-donating group (acetamide) and a strong electron-withdrawing group (nitro) on a benzene (B151609) ring. The π-conjugated system could be extended to create a more effective chromophore. The bromomethyl group is a key site for this extension. For example, it could be converted to a phosphonium salt to undergo a Wittig reaction with an aldehyde, or it could participate in palladium-catalyzed cross-coupling reactions to link with other aromatic systems, thereby elongating the conjugation path between the donor and acceptor groups.

Building Blocks for Charge Transfer Systems and Organic Semiconductors (Focus on its role in construction, not performance)

The construction of organic semiconductors and charge-transfer complexes relies on the assembly of electron-donating (p-type) and electron-accepting (n-type) molecular components. researchgate.net The inherent electron-deficient nature of the nitrobenzene moiety in this compound makes it a candidate for the n-type component in such systems.

Potential Role in Synthesis:

The primary role of this molecule would be as a precursor to a larger, electronically active system. The synthesis of such systems often involves coupling reactions to build a π-conjugated backbone. nih.gov While related compounds with bromine directly on the aromatic ring are used in Suzuki cross-coupling reactions, the bromomethyl group on the target compound offers different synthetic routes. mdpi.com

Coupling via the Bromomethyl Group: The bromomethyl group can be used to link the nitrophenylacetamide unit to other molecular fragments. For example, reaction with a thiophenol derivative could create a sulfide linkage, incorporating the electron-accepting unit into a larger structure suitable for semiconductor applications.

Modification for Broader Utility: The molecule can be derivatized to introduce functional groups more amenable to standard polymerization or coupling reactions for organic electronics. For instance, conversion of the bromomethyl group to an aldehyde or a boronic ester would prepare the molecule for participation in Wittig, Suzuki, or Stille coupling reactions, which are fundamental in the synthesis of conjugated polymers and complex organic semiconductors.

Precursor for Ligands in Coordination Chemistry and Catalysis

While this compound is not itself a chelating ligand, its reactive bromomethyl group provides a convenient anchor for the synthesis of complex polydentate ligands used in coordination chemistry and catalysis.

Synthesis of Chelating Ligands from this compound Derivatives

Chelating ligands contain two or more donor atoms positioned to bind to a single central metal ion. The synthesis of such ligands often involves the covalent assembly of moieties containing these donor atoms.

Potential Synthetic Pathways:

The bromomethyl group can undergo facile nucleophilic substitution with a wide variety of nucleophiles containing donor atoms (N, O, S, P).

N-Donor Ligands: Reaction with two equivalents of a nitrogen heterocycle like pyridine or imidazole would yield a quaternary ammonium (B1175870) salt with a bidentate structure. For example, reaction with 2,2'-bipyridine could introduce a classic chelating unit.

Pincer Ligands: Reaction with a secondary amine containing other donor groups, such as bis(2-pyridylmethyl)amine, would lead to the formation of a potentially tridentate pincer-type ligand, where the central phenylacetamide unit acts as a rigid scaffold.

Mixed-Donor Ligands: Reaction with nucleophiles like 2-aminothiophenol (B119425) or 2-aminophenol could be used to construct tridentate O,N,S or O,N,O donor ligands, where the acetamide nitrogen could potentially participate in coordination after deprotonation. Amides are known to be used as ligands due to their coordination abilities. researchgate.netresearchgate.net

The table below illustrates hypothetical ligand syntheses starting from the target compound.

Donor AtomsNucleophile ExamplePotential Ligand Type
N, N2,2'-BipyridineBidentate
N, N, NBis(2-pyridylmethyl)amineTridentate (Pincer)
N, S2-AminothiophenolBidentate/Tridentate

Formation of Metal-Organic Framework (MOF) Building Units

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by multitopic organic ligands, often referred to as linkers or struts. espublisher.commdpi.com To be used as a primary linker, a molecule must possess at least two coordination sites, typically positioned at opposing ends of the molecule.

Potential Synthetic Pathways to MOF Linkers:

This compound in its current form is not a suitable MOF linker. However, it can be chemically modified in a multi-step synthesis to become one.

Dimerization and Functionalization: A coupling reaction could first be used to create a larger, ditopic molecule. For example, the bromomethyl group could be converted to a thiol, which could then be oxidatively coupled to form a disulfide bridge, linking two nitrophenylacetamide units.

Introduction of Carboxylate Groups: The most common coordinating groups in MOF linkers are carboxylates. A potential, though complex, route would involve reducing the nitro group to an amine and hydrolyzing the acetamide to another amine. This resulting diamine could then be functionalized, for example, through acylation with 4-chlorocarbonylbenzoic acid, to install two carboxylic acid groups, yielding a dicarboxylate linker suitable for MOF synthesis. The presence of specific functional groups, such as the nitro group, on the linker can tune the properties of the final MOF for applications like gas adsorption or catalysis. researchgate.net

The transformation of this compound into a viable MOF linker requires significant synthetic modification to introduce the necessary multitopic coordination sites.

Future Perspectives and Emerging Research Directions for N 2 Bromomethyl 5 Nitrophenyl Acetamide

Exploration of Photoredox and Electrochemical Transformations of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide

The functional groups of this compound make it an excellent candidate for investigation under photoredox and electrochemical conditions. These modern synthetic methods offer mild and selective ways to activate molecules.

Photoredox Catalysis: The benzylic bromide is a key feature, as the carbon-bromine bond is susceptible to single-electron transfer (SET). Under visible-light photoredox catalysis, the C-Br bond could be cleaved to generate a benzylic radical. youtube.com This highly reactive intermediate could then participate in a variety of bond-forming reactions. For instance, coupling this radical with nucleophiles could lead to the formation of new C-C, C-N, and C-O bonds, a strategy that has been successfully applied to other benzylic systems. acs.orgnih.govnih.gov The generation of radicals from benzylic thioethers via photoredox catalysis for C-N bond formation has been demonstrated, suggesting a similar pathway is feasible for benzylic bromides. unipr.it

Electrochemical Transformations: The nitroaromatic group is electroactive and can be precisely reduced at a cathode. acs.org The electrochemical reduction of aromatic nitro compounds is a well-studied area, where the degree of reduction can often be controlled by adjusting parameters like pH and electrode potential to yield nitroso, hydroxylamine (B1172632), or amine functionalities. acs.orgacs.org This selective reduction could provide a green and reagent-free pathway to N-(2-(aminomethyl)-5-aminophenyl)acetamide or related derivatives, which are valuable intermediates for pharmaceuticals and materials. The use of electricity to reduce nitrones to amines highlights the potential of electrochemical methods for such transformations. rsc.org

Table 1: Potential Photoredox and Electrochemical Reactions

Transformation Type Reactive Group Potential Reagent/Condition Anticipated Product Class
Photoredox Catalysis Bromomethyl Ir or Ru photocatalyst, visible light, nucleophile (e.g., amine, alcohol) Benzylic-substituted amines or ethers
Electrochemical Reduction Nitro Controlled potential electrolysis, protic media Aromatic amines, hydroxylamines, or nitroso compounds
Reductive Cyclization Both Electrochemical reduction Heterocyclic scaffolds (e.g., dihydroindoles)

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The synthesis and application of this compound could be significantly enhanced through the adoption of modern manufacturing and discovery technologies like flow chemistry and automated synthesis.

Flow Chemistry: Continuous flow processes offer improved safety, efficiency, and scalability compared to traditional batch methods, especially for reactions involving hazardous intermediates or conditions, such as nitrations. nih.govresearchgate.netpharmtech.com The synthesis of the title compound likely involves nitration and bromination steps, which could be optimized for safety and yield in a flow reactor. pharmtech.com Furthermore, subsequent transformations using this compound as a building block could be performed in continuous flow, enabling the rapid and safe production of derivatives on a large scale. rsc.org Flow chemistry has already been applied to the synthesis of various pharmaceutical intermediates containing nitro groups. nih.govresearchgate.net

Automated Synthesis: Automated platforms, which use robotics to perform chemical synthesis, can accelerate the discovery of new molecules by rapidly creating large libraries of compounds for screening. sigmaaldrich.comrsc.orgnih.gov this compound is an ideal scaffold for such platforms. Its reactive bromomethyl handle allows for facile diversification through coupling with a wide array of nucleophiles (amines, thiols, alcohols, etc.) stored in reagent cartridges. sigmaaldrich.com This approach would enable the high-throughput synthesis of a library of derivatives, which could then be screened for biological activity or material properties, significantly speeding up the drug discovery or materials development process. google.comnih.gov

Table 2: Comparison of Synthesis Methodologies

Parameter Traditional Batch Synthesis Flow Chemistry Automated Platform
Scalability Difficult, requires process redesign Readily scalable by extending runtime High-throughput for small-scale library generation
Safety Lower, especially for nitration Higher, small reaction volumes, better heat transfer Contained system improves operator safety
Reproducibility Variable High High
Application Bulk production Scalable production, process optimization Rapid library synthesis, discovery

Asymmetric Synthesis and Chiral Induction Using Derivatives of this compound

While this compound itself is achiral, it serves as a prochiral starting material for the synthesis of valuable chiral molecules. The development of asymmetric methods to functionalize this scaffold is a promising research avenue.

The benzylic position bearing the bromine atom is a key site for introducing chirality. An enantioselective substitution of the bromide with a nucleophile, mediated by a chiral catalyst, would create a stereogenic center. Such transformations have been achieved for other benzyl (B1604629) bromides using palladium catalysis in combination with chiral Lewis bases, leading to chiral quinolinones with high enantioselectivity. organic-chemistry.orgacs.org Similarly, photoredox organocatalysis has been used for the enantioselective α-benzylation of aldehydes, demonstrating that benzyl radicals can be engaged in asymmetric C-C bond formation. princeton.edu

Furthermore, derivatives of the title compound could act as chiral ligands themselves. For example, reduction of the nitro group to an amine, followed by reaction with a chiral auxiliary, could generate a new class of ligands. The acetamido group, capable of hydrogen bonding, and the newly formed chiral amine could coordinate to a metal center, creating a chiral environment for catalysis. uni-muenchen.de The design of nonsymmetrical P,N-ligands has proven highly successful in asymmetric catalysis, suggesting that N,N- or N,O-ligands derived from this scaffold could also be effective. nih.gov

Table 3: Potential Asymmetric Transformations

Approach Key Transformation Potential Catalyst System Target Chiral Product
Catalytic Asymmetric Substitution Nucleophilic substitution of bromide Pd / Chiral Lewis Base Chiral benzylic amines, ethers, or alkyl compounds
Photoredox Asymmetric Coupling Radical coupling at benzylic position Chiral amine organocatalyst / Photoredox catalyst Chiral homobenzylic aldehydes/alcohols
Chiral Ligand Synthesis Derivatization of the scaffold Reduction of nitro group, reaction with chiral acid Novel bidentate ligands for transition metal catalysis

Development of Novel Catalytic Systems Based on this compound Derived Scaffolds

The unique substitution pattern of this compound makes it an intriguing scaffold for the design of novel catalysts. By chemically modifying its functional groups, it can be transformed into ligands capable of coordinating with transition metals or acting as organocatalysts.

The compound can serve as a backbone for creating bidentate or tridentate ligands. nih.gov For instance, the bromomethyl group can be converted into a phosphine, thiol, or another coordinating group. This new group, in conjunction with the acetamido nitrogen and potentially a functional group derived from the nitro moiety (e.g., an amino group after reduction), could chelate to a metal center. The electronic properties of the ligand could be tuned by the persistent electron-withdrawing effect of the nitro group or the electron-donating effect of the resulting amino group. Such tailored ligands are crucial for developing catalysts with specific activities and selectivities. mdpi.com The use of protein scaffolds to evolve new catalytic functions demonstrates the power of using a core structure to build new catalysts. nih.gov Similarly, DNA has been used as a scaffold to pre-organize catalytic groups, leading to significant rate enhancements. nih.gov

Table 4: Hypothetical Catalyst Scaffolds and Applications

Scaffold Derivative Type Potential Ligand Structure Target Metal Potential Catalytic Application
P,N-Ligand Phosphinomethyl-amino-phenylacetamide Palladium, Rhodium Asymmetric cross-coupling, hydrogenation
S,N-Ligand Thiolmethyl-amino-phenylacetamide Copper, Gold Friedel-Crafts alkylation, Henry reaction nih.gov
N,N,O-Ligand Aminomethyl-amino-phenylacetamide Iron, Cobalt Oxidation catalysis

Investigation of Solid-State Reactivity and Mechanically Induced Transformations of this compound

Exploring the chemistry of this compound in the solid state offers a path to new reactivity, potentially more sustainable synthetic routes, and novel materials.

Solid-State Reactivity: Reactions in the solid state are governed by the crystal packing and proximity of reactive functional groups. scilit.com The acetamido group is capable of forming strong hydrogen bonds, which could pre-organize molecules in the crystal lattice in a way that facilitates specific intermolecular reactions upon heating or irradiation. Topochemical reactions, where the crystal structure dictates the reaction outcome, could lead to the formation of unique oligomers or polymers with defined stereochemistry.

Mechanochemistry: Mechanically induced transformations, typically carried out in a ball mill, can promote reactions by creating fresh reactive surfaces and sometimes by activating bonds through mechanical force. acs.orgrsc.orgrsc.org This solvent-free technique is a cornerstone of green chemistry. rsc.org The bromomethylation of aromatic compounds is a known process, and mechanochemistry could offer an alternative, solvent-free method for reactions involving the bromomethyl group of the title compound. acs.org For example, substitution reactions or even the formation of organometallic reagents could be attempted under mechanochemical conditions. Combining mechanochemistry with other energy sources, like light (photomechanochemistry), is an emerging field that could unlock novel reaction pathways for this compound. beilstein-journals.org

Table 5: Prospective Solid-State and Mechanochemical Studies

Method Potential Reaction Key Principle Expected Outcome
Solid-State Photoreaction [2+2] cycloaddition (if derivatized with an alkene) Topochemical control from crystal packing Stereospecific formation of cyclobutane (B1203170) derivatives
Thermal Solid-State Reaction Intermolecular substitution Hydrogen-bond-directed pre-organization Formation of linear oligomers or polymers
Mechanochemical Synthesis Nucleophilic substitution Liquid-Assisted Grinding (LAG) with a nucleophile Solvent-free synthesis of derivatives
Photomechanochemistry Radical coupling Synergistic activation by light and grinding Novel C-C or C-heteroatom bond formations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.